molecular formula C23H24N2O4S2 B6564822 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 946295-56-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No. B6564822
CAS RN: 946295-56-3
M. Wt: 456.6 g/mol
InChI Key: AVQODNIKWZSKNS-UHFFFAOYSA-N
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Description

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide” is a complex organic compound that contains a benzenesulfonyl group and a tetrahydroquinoline group . It’s a derivative of 1,2,3,4-tetrahydroquinoline (THQ), which is known to be biologically active .


Synthesis Analysis

The synthesis of benzenesulfonyl derivatives like this compound often involves catalytic systems . Recent advances in the field of catalytic synthesis of benzosultams, a subclass of bicyclic sulfonamides, have been made from 2017 to August of 2020 . Various transformations have been developed, such as dipolar cycloaddition, nucleophilic addition, transition metal-catalyzed C–H activation/annulation, Corey–Bakshi–Shibata reduction, and Aza-Darzens condensation .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a benzenesulfonyl group and a tetrahydroquinoline group . Benzenesulfonyl chloride, an organosulfur compound with the formula C6H5SO2Cl, is a colourless viscous oil that dissolves in organic solvents .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Scientific Research Applications

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The development of new antibiotics with activity towards a broad spectrum of bacteria, including multiresistant strains, is a very important topic for global public health . As part of previous works, N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives were described as antimicrobial agents active against gram-positive and gram-negative pathogens . Further structure-aided design efforts towards the obtaining of novel BSTHQ derivatives are envisioned .

Mechanism of Action

Target of Action

The primary targets of this compound are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play crucial roles in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function . This inhibition disrupts the synthesis of peptidoglycan, leading to a weakened bacterial cell wall. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the peptidoglycan biosynthesis pathway . By inhibiting MurD and GlmU, the compound disrupts this pathway, preventing the formation of a robust bacterial cell wall . The downstream effects include increased susceptibility of the bacteria to osmotic pressure and potentially other antibacterial agents.

Pharmacokinetics

The compound has been found to be stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . This suggests that it may have favorable bioavailability.

Result of Action

The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria . It has been observed to cause disturbed membrane architecture in Staphylococcus aureus, indicating that the compound’s action leads to significant molecular and cellular effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can be affected by the pH and ionic strength of the environment Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and alter its activity

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-10-11-18(2)23(15-17)30(26,27)24-20-12-13-22-19(16-20)7-6-14-25(22)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQODNIKWZSKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide

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